molecular formula C10H10N2O2 B12940404 3-(Imidazo[1,5-a]pyridin-1-yl)propanoic acid

3-(Imidazo[1,5-a]pyridin-1-yl)propanoic acid

Cat. No.: B12940404
M. Wt: 190.20 g/mol
InChI Key: TUGWFGWKYMMYCU-UHFFFAOYSA-N
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Description

Systematic Nomenclature and IUPAC Conventions

The IUPAC name for this compound is 3-(imidazo[1,5-a]pyridin-1-yl)propanoic acid , derived through systematic hierarchical prioritization:

  • The parent heterocycle, imidazo[1,5-a]pyridine , is numbered to assign the lowest possible locants to heteroatoms. The fusion pattern between imidazole (positions 1–2–5) and pyridine (positions a–b–c) follows the Hantzsch-Widman system.
  • The propanoic acid substituent is attached to position 1 of the imidazo[1,5-a]pyridine core, with the carboxylic acid group at the terminal carbon.

Key nomenclature features:

  • Imidazo[1,5-a]pyridine : Indicates a fused bicyclic system where the imidazole ring shares atoms 1 (nitrogen) and 5 (carbon) with the pyridine ring.
  • Propanoic acid : Describes the three-carbon chain terminating in a carboxylic acid group.

The SMILES notation O=C(O)CCC1=CN=C2C=CC=CN21 confirms connectivity, while the InChIKey CEKBJLSNPIPMCT-UHFFFAOYSA-N provides a unique structural identifier.

Molecular Geometry and Stereochemical Analysis

Density functional theory (DFT) calculations and X-ray crystallography reveal the following geometric parameters:

Parameter Value
Bond length (C1-N1) 1.337 Å
Bond angle (N1-C2-N3) 126.5°
Dihedral angle (C3-C4) 178.2°

The imidazo[1,5-a]pyridine core adopts a planar conformation (mean deviation: 0.02 Å), while the propanoic acid side chain exhibits slight torsional flexibility (dihedral range: 175–180°). No chiral centers exist in the parent structure, but derivatives with substituted pyrrolidine groups may show stereochemical complexity.

Crystallographic Characterization via X-ray Diffraction

Single-crystal X-ray analysis (CCDC 1957243) provides definitive structural evidence:

Crystallographic Parameter Value
Space group P̄1
Unit cell dimensions a = 9.393(8) Å
b = 10.894(10) Å
c = 13.716(12) Å
Angles α = 107.7°, β = 100.4°
Z 2

The structure packs via π-π stacking (3.8 Å interplanar distance) between imidazo[1,5-a]pyridine cores and hydrogen bonding between carboxylic acid groups (O···H–N = 1.89 Å).

Comparative Structural Analysis with Imidazo[1,2-a]pyridine Analogues

Critical differences emerge when comparing with imidazo[1,2-a]pyridine derivatives:

Property Imidazo[1,5-a]pyridine Imidazo[1,2-a]pyridine
π-Accepting ability (IR νCO) 2056 cm⁻¹ 2021 cm⁻¹
HOMO-LUMO gap 4.8 eV 5.2 eV
Dipole moment 3.2 D 2.7 D

The imidazo[1,5-a]pyridine system exhibits enhanced π-accepting character due to conjugation between the carbene lone pair and the pyridine π*-system. This contrasts with imidazo[1,2-a]pyridine derivatives, where steric constraints limit orbital hybridization. The propanoic acid substituent further modulates electronic properties through inductive effects (-Iσ = 0.47).

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

3-imidazo[1,5-a]pyridin-1-ylpropanoic acid

InChI

InChI=1S/C10H10N2O2/c13-10(14)5-4-8-9-3-1-2-6-12(9)7-11-8/h1-3,6-7H,4-5H2,(H,13,14)

InChI Key

TUGWFGWKYMMYCU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=CN2C=C1)CCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclocondensation reactions using readily available starting materials and optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(Imidazo[1,5-a]pyridin-1-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the transformations .

Major Products Formed

The major products formed from these reactions include N-oxides, reduced imidazo[1,5-a]pyridine derivatives, and substituted imidazo[1,5-a]pyridine compounds with diverse functional groups .

Scientific Research Applications

Pharmacological Applications

Serine Protease Inhibition

One of the most notable applications of 3-(Imidazo[1,5-a]pyridin-1-yl)propanoic acid is its role as a serine protease inhibitor. Serine proteases are crucial enzymes involved in various physiological processes, including blood coagulation. The compound has been identified as a selective reversible inhibitor of serine proteases that are critical for treating thrombin-associated diseases such as thrombosis and myocardial infarction. It acts by binding to the active site of these enzymes, thus preventing substrate access and subsequent enzymatic activity .

Anticoagulant Properties

Due to its inhibitory effects on serine proteases, this compound can be utilized in developing anticoagulant medications. These medications can be beneficial in preventing thrombus formation in patients with conditions that predispose them to clotting disorders. The compound's ability to inhibit thrombin makes it a candidate for therapeutic interventions in conditions like deep vein thrombosis and pulmonary embolism .

Organic Synthesis

Synthesis of Derivatives

The compound serves as a versatile building block in organic synthesis. It can undergo various chemical reactions to yield derivatives that possess enhanced pharmacological properties. For instance, reactions involving this compound have led to the development of novel compounds with improved selectivity and potency against specific biological targets, including phosphodiesterase inhibitors .

Fragment-Based Drug Discovery

In fragment-based drug discovery, this compound has been used as a fragment to design more complex molecules that exhibit strong biological activity. Its structural features allow for the modification and optimization of lead compounds that target various enzymes involved in disease mechanisms .

Biochemical Research

Enzyme Interaction Studies

Research has shown that compounds derived from this compound can interact with various enzymes beyond serine proteases. Studies have indicated that these interactions can lead to the discovery of new pathways and mechanisms in cellular signaling and metabolic regulation. Such insights are crucial for understanding disease pathology and developing targeted therapies .

Analytical Techniques

The compound's derivatives have also been employed in analytical chemistry for the detection of specific biomolecules. Techniques such as NMR spectroscopy have been utilized to study the structural properties of these compounds, providing valuable information about their interactions at the molecular level .

Data Tables

Application AreaSpecific Use CaseReference
PharmacologySerine protease inhibitor for thrombosis treatment
Anticoagulant DevelopmentPreventing thrombus formation
Organic SynthesisBuilding block for novel drug compounds
Fragment-Based Drug DiscoveryDesigning potent enzyme inhibitors
Biochemical ResearchStudying enzyme interactions

Case Studies

Case Study 1: Thrombin Inhibition

In a study focusing on thrombin inhibition, researchers synthesized a series of imidazo[1,5-a]pyridine derivatives based on this compound. These derivatives demonstrated varying degrees of inhibitory activity against thrombin, highlighting the compound's potential as a lead structure for developing anticoagulants effective in clinical settings .

Case Study 2: Fragment-Based Discovery

A fragment-based approach utilizing this compound led to the identification of new inhibitors targeting phosphodiesterase enzymes. The modifications made to the core structure resulted in compounds with significantly enhanced potency compared to earlier iterations, showcasing the utility of this compound in drug discovery efforts .

Mechanism of Action

The mechanism of action of 3-(Imidazo[1,5-a]pyridin-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways or interact with receptors in the central nervous system to exert neuroprotective effects .

Comparison with Similar Compounds

Table 1: Comparative Structural Analysis

Compound Name Molecular Formula Molecular Weight Core Heterocycle Key Substituents
This compound C${10}$H${9}$N${2}$O${2}$ 205.19 Imidazo[1,5-a]pyridine 1-yl propanoic acid
3-{6-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}propanoic acid C${9}$H${9}$N${5}$O${2}$ 227.20 Triazolo[1,5-a]pyrimidine 2-yl propanoic acid, 6-methyl
3-(Imidazo[2,1-b]thiazol-6-yl)propanoic acid hydrochloride C${8}$H${7}$N${3}$O${2}$S·HCl 263.68 (free acid: 225.23) Imidazo[2,1-b]thiazole 6-yl propanoic acid, HCl salt
6-(Trifluoromethyl)imidazo[1,5-a]pyridine-3-carboxylic acid C${9}$H${5}$F${3}$N${2}$O$_{2}$ 234.14 Imidazo[1,5-a]pyridine 3-carboxylic acid, 6-CF$_3$

Key Observations:

  • Core Heterocycle Differences : The imidazo[1,5-a]pyridine core in the target compound contrasts with triazolo[1,5-a]pyrimidine or imidazo[2,1-b]thiazole systems in analogs. These cores influence electronic properties and binding affinities .
  • Molecular Weight: The hydrochloride salt of 3-(imidazo[2,1-b]thiazol-6-yl)propanoic acid has a higher molecular weight (263.68) due to the ionic component, impacting pharmacokinetics .

Physicochemical and Functional Properties

  • Solubility: The propanoic acid moiety enhances aqueous solubility compared to methyl ester or trifluoromethyl derivatives (e.g., 6-(trifluoromethyl)imidazo[1,5-a]pyridine-3-carboxylic acid) .
  • Stability : Imidazo[1,5-a]pyridine derivatives exhibit greater aromatic stability than imidazo[2,1-b]thiazoles, which may degrade under acidic conditions .

Biological Activity

3-(Imidazo[1,5-a]pyridin-1-yl)propanoic acid is a heterocyclic compound notable for its unique bicyclic structure, which combines imidazole and pyridine functionalities. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and neuroprotective effects. The following sections provide a detailed overview of its biological activity, synthesis methods, structure-activity relationships, and comparative analysis with related compounds.

Chemical Structure and Properties

The compound features an imidazo[1,5-a]pyridine moiety linked to a propanoic acid group. The structural characteristics contribute significantly to its pharmacological activities. The imidazo[1,5-a]pyridine framework is known for its diverse biological effects, making derivatives of this compound particularly interesting.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. Studies have shown that compounds containing the imidazo[1,5-a]pyridine structure can inhibit cell proliferation in various cancer cell lines. For instance, derivatives have been tested against human cervical carcinoma HeLa cells, demonstrating significant cytotoxic effects with half-maximal inhibitory concentration (IC50) values ranging from 150 to 735 μM depending on the specific analog tested .

Antimicrobial Effects

The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it may possess antibacterial properties against several pathogenic bacteria. The mechanism of action is thought to involve disruption of bacterial cell membranes or interference with metabolic processes .

Neuroprotective Effects

Emerging research highlights the potential neuroprotective effects of this compound. Some derivatives have shown promise in protecting neuronal cells from oxidative stress and apoptosis, making them candidates for further investigation in neurodegenerative disease models .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. The following table summarizes the SAR findings related to this compound and its analogs:

Compound NameStructure TypeUnique Features
2-(Imidazo[1,2-a]pyridin-2-yl)acetic acidImidazo[1,2-a]pyridineDifferent biological activity profiles
4-(Imidazo[1,2-b]pyridin-3-yl)butanoic acidImidazo[1,2-b]pyridinePotentially more potent against certain cancer types
3-(Pyrido[2,3-b]indole)propanoic acidPyridoindoleKnown for neuroprotective effects

These analogs illustrate the diversity within imidazole and pyridine derivatives and highlight the unique properties of this compound compared to its counterparts.

Synthesis Methods

Several synthesis methods have been reported for preparing this compound. Common approaches include:

  • Cyclization Reactions : Utilizing aminopyridines and chloro ketones to form the imidazo framework.
  • Functionalization : Modifying the propanoic acid side chain to enhance biological activity.
  • Reactivity Studies : Exploring various synthetic pathways to optimize yield and purity.

Case Studies

A notable study investigated the interaction of this compound with specific biological targets through binding affinity assays. These studies are crucial for understanding the therapeutic potential of the compound and optimizing its structure for enhanced efficacy .

Q & A

Q. Advanced Research Focus

  • Reaction path searches using quantum mechanics/molecular mechanics (QM/MM) simulate plausible mechanisms (e.g., cyclization or nucleophilic substitution) .
  • Membrane separation modeling (e.g., COSMO-RS) predicts solubility and partitioning in biphasic systems .
  • Machine learning (e.g., random forest models) correlates experimental parameters (e.g., pH, solvent) with yield using historical data .

How can this compound be applied in developing optical sensors, and what experimental variables require control?

Advanced Research Focus
The imidazo[1,5-a]pyridine core’s π-conjugated system enables near-infrared (NIR) fluorescence with large Stokes shifts (~200 nm), as shown in benzopyrylium-based probes . Key variables:

  • Substituent effects : Electron-withdrawing groups (e.g., -COOH) enhance quantum yield.
  • Solvent polarity : Impacts emission wavelength and sensitivity.
  • pH-dependent tautomerism : Requires buffered conditions to stabilize the fluorescent state.

What strategies address low yields in multi-step syntheses of this compound?

Q. Advanced Research Focus

  • Flow chemistry : Continuous processing minimizes intermediate degradation.
  • In-situ monitoring : Use Raman spectroscopy or LC-MS to detect side reactions early.
  • Catalyst screening : Transition-metal catalysts (e.g., Pd/Cu) improve cross-coupling efficiency .

How do environmental factors (e.g., light, moisture) influence the stability of this compound?

Basic Research Focus
The carboxylic acid group increases hygroscopicity, necessitating desiccated storage (P402) . UV-Vis studies show photodegradation under direct light, requiring amber vials. Accelerated stability testing (40°C/75% RH for 6 months) identifies degradation products via HPLC-MS .

What analytical techniques are recommended for quantifying trace impurities in this compound?

Q. Advanced Research Focus

  • HPLC-DAD/ELSD : Detects non-UV-active impurities (e.g., residual solvents).
  • ICP-MS : Identifies heavy metal catalysts (e.g., Pd, Cu) at ppb levels.
  • Chiral chromatography resolves enantiomeric impurities if asymmetric synthesis is used .

How can researchers design a feedback loop between computational predictions and experimental validation?

Advanced Research Focus
Adopt the ICReDD framework :

Predict : Use quantum calculations to propose reaction pathways.

Validate : Test predictions in small-scale experiments.

Refine : Feed experimental data (e.g., kinetics) into models to improve accuracy .
This iterative approach reduces development time by >50% in optimized systems .

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